

# 4-Iodoquinoline: A Comprehensive Technical Guide for Advanced Research

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Iodoquinoline

Cat. No.: B101417

[Get Quote](#)

An In-depth Exploration of a Key Synthetic Building Block: From Fundamental Properties to Applications in Medicinal Chemistry

## Introduction

**4-Iodoquinoline** stands as a pivotal heterocyclic compound, distinguished by a quinoline core functionalized with an iodine atom at the C4 position. This seemingly simple structural modification imparts a unique reactivity profile, establishing it as a versatile and highly sought-after building block in the realms of organic synthesis, medicinal chemistry, and materials science. Its significance lies in the strategic placement of the iodine atom, a facile leaving group and a handle for introducing molecular complexity through various cross-coupling reactions. This guide provides a comprehensive technical overview of **4-Iodoquinoline**, designed for researchers, scientists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore detailed synthetic methodologies, and illuminate its diverse applications, with a particular focus on its role in the synthesis of bioactive molecules.

## Core Properties of 4-Iodoquinoline

A thorough understanding of the physicochemical properties of **4-Iodoquinoline** is essential for its effective handling, application in synthesis, and for the interpretation of experimental outcomes.

Property	Value	Source(s)
CAS Number	16560-43-3	[1]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> IN	[1]
Molecular Weight	255.06 g/mol	[1]
Appearance	Pale yellow to brown solid	[1]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and dichloromethane.	[1]
Crystal Structure	Nearly planar molecules packed in inclined stacks. Short intermolecular N---I contacts have been observed.	[2]

## Synthesis of 4-Iodoquinoline: A Methodological Overview

The synthesis of **4-iodoquinoline** can be approached through several strategic pathways, often involving the initial construction of a quinoline core followed by iodination, or by utilizing iodo-substituted precursors. A prevalent and effective method involves the synthesis of a 4-hydroxyquinoline intermediate, which is subsequently converted to the target **4-iodoquinoline**.

### Synthesis via 4-Hydroxyquinoline Intermediate

This two-step approach is a robust method for accessing **4-iodoquinolines**. The general strategy involves the cyclization of an aniline derivative to form the 4-hydroxyquinoline scaffold, followed by a halogenation step to introduce the iodine atom.

#### Step 1: Synthesis of 4-Hydroxyquinoline

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate[3].

#### Experimental Protocol: Synthesis of 4-Hydroxyquinoline

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
- **Initial Condensation:** Heat the mixture at 100-110 °C for 1-2 hours. Ethanol is evolved during this step.
- **Cyclization:** Increase the temperature to 240-250 °C and maintain for 20-30 minutes. The reaction mixture will solidify upon cooling.
- **Work-up:** Treat the cooled reaction mass with 10% aqueous sodium hydroxide to dissolve the product. Filter to remove any insoluble impurities.
- **Precipitation:** Acidify the filtrate with acetic acid or hydrochloric acid to precipitate the 4-hydroxyquinoline.
- **Purification:** Collect the solid by filtration, wash with water, and recrystallize from ethanol or a suitable solvent to yield pure 4-hydroxyquinoline.

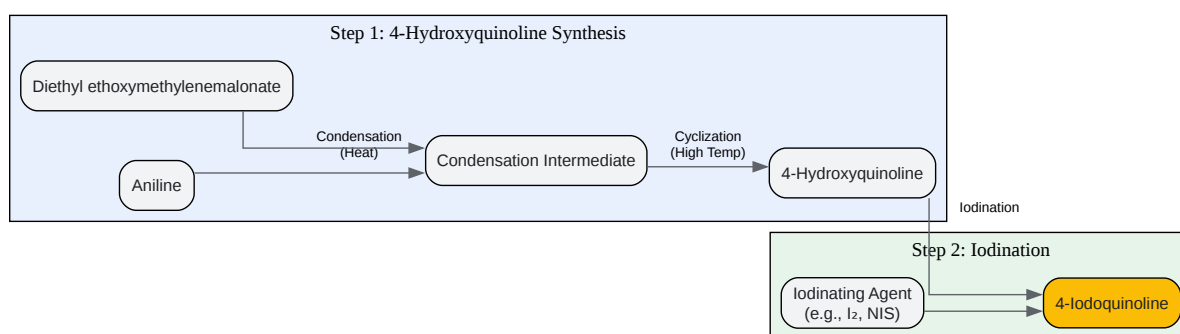
## Step 2: Iodination of 4-Hydroxyquinoline

The conversion of 4-hydroxyquinoline to **4-iodoquinoline** can be achieved using various iodinating agents. A common approach involves the conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or phosphate ester) followed by nucleophilic substitution with an iodide source, or more directly using reagents like phosphorus oxyiodide or a combination of phosphorus oxychloride and a source of iodide. An alternative effective method involves the use of iodine in the presence of a suitable catalyst or activating agent<sup>[1]</sup>.

## Experimental Protocol: Iodination of 4-Hydroxyquinoline

- **Reaction Setup:** To a solution of 4-hydroxyquinoline (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add an iodinating reagent. A combination of N-iodosuccinimide (NIS) or molecular iodine (I<sub>2</sub>) with a phosphine reagent like triphenylphosphine can be effective.
- **Reaction Conditions:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).

- Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess iodine. Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford **4-Iodoquinoline**.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **4-Iodoquinoline** via a 4-hydroxyquinoline intermediate.

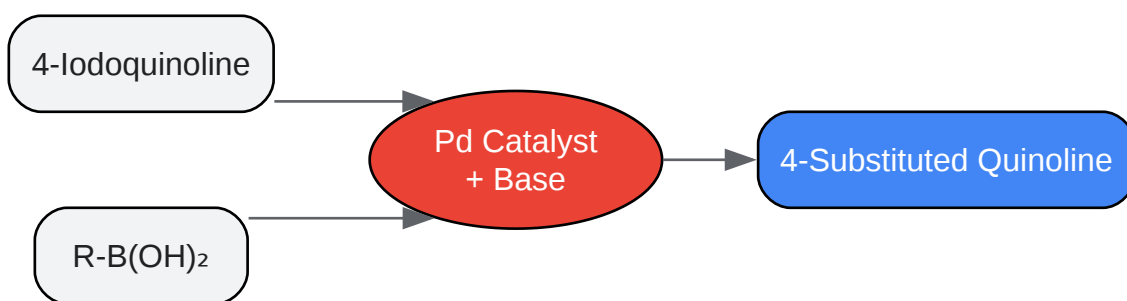
## Chemical Reactivity and Applications in Drug Development

The C-I bond in **4-Iodoquinoline** is the focal point of its reactivity, making it an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a building block in the synthesis of complex molecules, particularly in the field of drug discovery.

## Palladium-Catalyzed Cross-Coupling Reactions

**4-Iodoquinoline** is a highly effective coupling partner in numerous palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The high reactivity of the C-I bond often allows for milder reaction conditions compared to its bromo- or chloro-analogues, leading to better functional group tolerance and higher yields.

**Suzuki-Miyaura Coupling:** This reaction is a powerful tool for the formation of C-C bonds. **4-Iodoquinoline** readily couples with a wide range of boronic acids and their derivatives to introduce aryl, heteroaryl, or alkyl substituents at the 4-position of the quinoline ring. This is particularly valuable in generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.



[Click to download full resolution via product page](#)

Caption: General scheme of the Suzuki-Miyaura coupling with **4-Iodoquinoline**.

## Applications in Bioactive Molecule Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties[3]. **4-Iodoquinoline** serves as a key intermediate in the synthesis of many of these bioactive compounds.

- **Antimalarial Agents:** The 4-aminoquinoline scaffold is the backbone of several important antimalarial drugs, such as chloroquine and amodiaquine[4]. **4-Iodoquinoline** can be a precursor to these and novel 4-aminoquinoline derivatives through nucleophilic aromatic substitution or Buchwald-Hartwig amination, allowing for the introduction of various amine side chains to modulate activity and overcome drug resistance.

- Anticancer Agents: A number of quinoline derivatives have been investigated as potent anticancer agents, often acting as kinase inhibitors[4]. The ability to readily functionalize the 4-position of the quinoline ring using **4-Iodoquinoline** as a starting material is crucial for the synthesis of targeted therapies. For instance, derivatives of 4-anilinoquinazolines, which share structural similarities with functionalized quinolines, are known epidermal growth factor receptor (EGFR) inhibitors[5].

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-Iodoquinoline**. It is advisable to consult the Safety Data Sheet (SDS) before use.

- Hazards: **4-Iodoquinoline** may cause skin, eye, and respiratory irritation.
- Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

## Conclusion

**4-Iodoquinoline** is a fundamentally important and versatile building block in modern organic synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and, most notably, its predictable and efficient reactivity in cross-coupling reactions have solidified its position as a valuable tool for researchers in both academic and industrial settings. For scientists and professionals engaged in drug development, **4-Iodoquinoline** offers a reliable and strategic entry point for the synthesis of novel quinoline-based compounds with the potential to address a wide range of therapeutic challenges. The continued exploration of its reactivity and application will undoubtedly lead to the discovery of new and important bioactive molecules.

## References

- PubChem. **4-Iodoquinoline**. National Center for Biotechnology Information.
- ResearchGate. Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-**4-iodoquinoline** with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water.

- MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- NIH. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity.
- Organic Chemistry Portal. Synthesis of quinolines.
- PubMed. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
- ResearchGate. (PDF) Synthesis and Characterization of New Substituted **4-Iodoquinolines**.
- ResearchGate. **4-Iodoquinoline**.
- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.
- NIH. A PASE synthesis of tetrazoloquinolines and its applications in the syntheses of bioactive compounds.
- PubMed. 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Iodoquinoline: A Comprehensive Technical Guide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101417#4-iodoquinoline-cas-number-and-molecular-weight]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)